5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid
Overview
Description
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biobased Polymers and Materials
Furan derivatives, such as 2,5-furandicarboxylic acid, are pivotal in the production of biobased polymers. Studies demonstrate the synthesis of furan oligoesters through polytransesterification, using immobilized lipase B from Candida antarctica in organic solvents. These oligoesters show potential as macromonomers, offering a sustainable alternative to petroleum-based materials (Cruz-Izquierdo et al., 2015).
Catalytic Synthesis of Furan Carboxylic Acids
Dual-enzyme cascade systems have been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF). This process demonstrates high yields and showcases the potential of furan derivatives in pharmaceutical and polymer industries (Jia et al., 2019).
Photoreleasable Protecting Groups
The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, highlighting its efficiency in photolysis and potential in synthetic organic chemistry (Klan et al., 2000).
Biobased Superpolymers
Research on fully biobased homopolyesters of 2,5-furandicarboxylic acid (FDCA) illustrates the synthesis of materials with varying physical properties, from rigid to flexible, indicating their application in sustainable packaging materials (Guidotti et al., 2020).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters. This research not only underscores the role of biocatalysis in polymer synthesis but also the application of furan derivatives in creating environmentally friendly materials (Jiang et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Properties
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-3-4-10(2)13(7-9)17-8-11-5-6-12(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGYFRFZXOJFDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342278 | |
Record name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364736-60-7 | |
Record name | 5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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